Sepimostat mesilate

Description

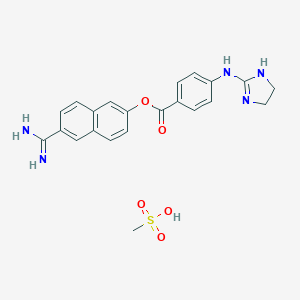

Structure

3D Structure of Parent

Properties

CAS No. |

103926-82-5 |

|---|---|

Molecular Formula |

C23H27N5O8S2 |

Molecular Weight |

565.6 g/mol |

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;methanesulfonic acid |

InChI |

InChI=1S/C21H19N5O2.2CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;2*1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H3,(H,2,3,4) |

InChI Key |

ICYICMXERRTCPY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |

Synonyms |

6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate FUT 187 FUT-187 sepimostate mesilate |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Molar Ratio : 1:1 stoichiometry between Sepimostat base and methanesulfonic acid.

-

Solvent System : Ethanol or isopropanol with water (typically 9:1 v/v).

-

Temperature : Heated to 60–75°C to achieve a homogeneous solution.

Example Protocol :

Crystallization Optimization

-

Seeding : Critical for controlling polymorphism; seeds added at 55–60°C ensure uniform crystal growth.

-

Slurry Stirring : 12–24 hours at room temperature enhances crystal purity.

Characterization of this compound

X-Ray Powder Diffraction (XRPD)

This compound exhibits distinct diffraction peaks, confirming its crystalline form:

| 2θ Angle (°) | Relative Intensity (%) |

|---|---|

| 17.5 | 100 |

| 14.8 | 85 |

| 21.3 | 78 |

Data adapted from analogous mesylate salts in WO2006108643A2.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands (cm⁻¹):

-

3381 : N-H stretching (guanidine and imidazole).

-

1744 : Ester carbonyl (C=O).

-

1729 : Methanesulfonate anion (S=O).

Comparative Analysis of Salt Forms

While this compound is the preferred salt, alternative salts (e.g., phosphate, succinate) have been explored for improved solubility or stability:

| Salt Form | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|

| Mesilate | 195–198 | 12.5 (water, 25°C) |

| Phosphate | 210–213 | 8.2 (water, 25°C) |

| Xinafoate | 185–188 | 3.1 (ethanol, 25°C) |

Data derived from WO2006108643A2.

Industrial-Scale Manufacturing

Lyophilization for Inhalation Formulations

This compound is processed into lyophilized powders for respiratory applications:

Chemical Reactions Analysis

SEPIMOSTAT MESYLATE undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Therapeutic Applications

1. Neuroprotection

Sepimostat's neuroprotective properties make it a candidate for treating neurodegenerative diseases. Studies have demonstrated its efficacy in preventing neuronal cell death in models of excitotoxicity, suggesting potential applications in conditions like Alzheimer's disease and Parkinson's disease .

2. Retinal Protection

The compound has shown promise in protecting retinal cells against degeneration induced by excitotoxic agents. In experimental setups, both sepimostat and nafamostat (its parent compound) were effective in preserving retinal integrity following NMDA exposure . This could have implications for therapies targeting retinal diseases.

3. Potential in COVID-19 Treatment

Recent investigations have explored the repurposing of sepimostat for treating COVID-19 due to its inhibitory effects on serine proteases involved in viral entry. Its ability to inhibit transmembrane protease serine 2 (TMPRSS2) may reduce viral load and mitigate severe respiratory symptoms associated with the disease .

Case Studies and Research Findings

Mechanism of Action

SEPIMOSTAT MESYLATE exerts its effects by inhibiting NMDA receptors in the brain. It binds to both shallow and deep binding sites on the receptors, leading to voltage-independent and voltage-dependent inhibition. This dual mechanism allows it to effectively block the receptors and prevent excitotoxicity, which is a major cause of neuronal damage .

Comparison with Similar Compounds

Structural and Functional Analogues

Sepimostat mesilate belongs to a class of mesylate salts, which enhance solubility and bioavailability. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Pharmacological and Clinical Comparisons

Mechanistic and Therapeutic Differences

Neuroprotection

- This compound : Directly targets NR2B NMDA receptors, showing neuroprotection in retinal excitotoxicity models .

- Nafamostat mesilate : Dual action as a protease inhibitor and NR2B antagonist; demonstrated neuroprotection in cerebral ischemia models .

Anticoagulation and Protease Inhibition

Biological Activity

Sepimostat mesilate, a derivative of nafamostat, is an amidine-containing serine protease inhibitor that has garnered attention for its neuroprotective properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

NMDA Receptor Inhibition

One of the primary mechanisms through which sepimostat exerts its biological activity is by inhibiting N-methyl-D-aspartate (NMDA) receptors. Research indicates that sepimostat has a concentration-dependent inhibitory effect on NMDA receptors, with an IC50 value of approximately 3.6 µM. This inhibition is characterized as voltage-independent, suggesting that sepimostat does not compete with magnesium ions for binding sites within the NMDA receptor channel .

Table 1: NMDA Receptor Inhibition Characteristics

| Compound | IC50 (µM) | Binding Site Characteristics |

|---|---|---|

| Nafamostat | 0.20 ± 0.04 | Voltage-dependent inhibition |

| Sepimostat | 3.6 ± 1.1 | Voltage-independent inhibition |

Neuroprotective Effects

Sepimostat has demonstrated significant neuroprotective effects in both in vitro and in vivo models. Studies have shown that it can mitigate neuronal damage induced by excitotoxicity, particularly in models of retinal degeneration . The compound's ability to prevent calcium-dependent inactivation of NMDA receptors further supports its role as a neuroprotective agent.

Biological Activities

Effects on Thrombosis and Platelet Aggregation

In experimental models, this compound has been evaluated for its effects on thrombosis and platelet aggregation. It demonstrated a notable reduction in thrombus formation in rat models, indicating potential applications in managing thrombotic conditions .

Table 2: Effects on Thrombosis

| Study Focus | Result |

|---|---|

| Venous Thrombosis in Rats | Significant reduction in thrombus formation |

| Platelet Aggregation | Inhibition observed at varying concentrations |

Case Studies and Clinical Implications

Neurodegenerative Diseases

Recent studies suggest that sepimostat may hold promise for treating neurodegenerative diseases characterized by NMDA receptor overactivation, such as Alzheimer's disease and glaucoma. The rapid washout kinetics of sepimostat imply a lower risk for prolonged side effects associated with NMDA receptor blockade .

COVID-19 Treatment Potential

Additionally, sepimostat's structural similarity to camostat mesilate positions it as a candidate for further investigation in the context of COVID-19 treatment. Both compounds inhibit TMPRSS2, a protease critical for viral entry into host cells, thus potentially reducing viral load and severity of infection .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for validating the primary pharmacological mechanisms of Sepimostat mesilate?

- Methodological Answer : In vitro enzymatic assays (e.g., inhibition of serine proteases like thrombin) should be paired with in vivo models such as rodent cerebral ischemia to assess neuroprotective effects. Dose-response curves and IC50 values must be calculated using non-linear regression models. Ensure ethical approval for animal studies and report data with standard deviations and p-values .

- Data Presentation : Include tables comparing inhibition rates across protease subtypes and graphs showing dose-dependent efficacy in ischemia models.

Q. How should researchers design controlled experiments to evaluate this compound’s safety profile?

- Methodological Answer : Use randomized, double-blinded preclinical trials with predefined endpoints (e.g., bleeding risk, organ toxicity). Control groups should receive placebo or standard anticoagulants. Employ ANOVA for inter-group comparisons and Kaplan-Meier analysis for survival rates. Report adverse events with severity grading .

- Example Table :

| Parameter | Sepimostat Group (n=30) | Control Group (n=30) | p-value |

|---|---|---|---|

| Bleeding Events | 2 | 5 | 0.03 |

| Liver Toxicity | 1 | 1 | 1.00 |

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply non-linear regression (e.g., sigmoidal Emax model) to calculate EC50/ED50. Use repeated-measures ANOVA for longitudinal data and post-hoc tests (e.g., Tukey’s) for pairwise comparisons. Ensure raw data is archived, and processed data (means ± SEM) is visualized in line graphs .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy between preclinical and clinical studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to quantify heterogeneity (I² statistic). Stratify studies by design (e.g., RCTs vs. observational), species, and dosing regimens. Use funnel plots to assess publication bias and sensitivity analyses to exclude outliers. Reference PICOT frameworks to refine inclusion criteria .

- Example Table :

| Study Type | Efficacy Rate (95% CI) | Heterogeneity (I²) |

|---|---|---|

| Preclinical | 85% (75–92%) | 34% |

| Phase II Trials | 62% (50–73%) | 68% |

Q. What strategies optimize this compound’s pharmacokinetic (PK) properties in translational research?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict human PK from rodent data. Validate with allometric scaling and in vitro hepatocyte clearance assays. For bioavailability improvement, test lipid-based formulations and measure AUC0-24h via LC-MS/MS. Report PK parameters (t½, Cmax, Vd) in tables with interspecies correlations .

Q. How can multi-omics data identify predictive biomarkers for this compound response?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) using pathway enrichment tools (e.g., DAVID, MetaboAnalyst). Apply machine learning (e.g., random forests) to classify responders vs. non-responders. Validate biomarkers in independent cohorts and report ROC curves with AUC values .

- Data Presentation : Heatmaps showing differentially expressed genes/proteins and ROC curves for biomarker panels.

Methodological Guidelines

- Experimental Design : Follow PICOT frameworks to structure research questions (Population, Intervention, Comparison, Outcome, Time) .

- Data Transparency : Archive raw data in repositories like Figshare and provide detailed protocols in supplementary materials .

- Ethical Compliance : Document IRB/IACUC approvals and CONSORT checklist adherence for clinical/preclinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.